4-Phenyl-3H-pyrazole-3,5(4H)-dione 4-Phenyl-3H-pyrazole-3,5(4H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17267660
InChI: InChI=1S/C9H6N2O2/c12-8-7(9(13)11-10-8)6-4-2-1-3-5-6/h1-5,7H
SMILES:
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol

4-Phenyl-3H-pyrazole-3,5(4H)-dione

CAS No.:

Cat. No.: VC17267660

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-3H-pyrazole-3,5(4H)-dione -

Specification

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
IUPAC Name 4-phenylpyrazole-3,5-dione
Standard InChI InChI=1S/C9H6N2O2/c12-8-7(9(13)11-10-8)6-4-2-1-3-5-6/h1-5,7H
Standard InChI Key VVTJTOYAFVVZAG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2C(=O)N=NC2=O

Introduction

Structural and Molecular Characteristics

Molecular Framework

4-Phenyl-3H-pyrazole-3,5(4H)-dione consists of a five-membered pyrazole ring fused with two carbonyl groups at positions 3 and 5. The phenyl substituent at position 4 introduces aromaticity, enhancing the compound’s stability and influencing its electronic properties. The planar pyrazole ring adopts a lactam-like configuration, with nitrogen atoms at positions 1 and 2 contributing to its basicity .

Key Structural Data:

  • IUPAC Name: 4-Phenylpyrazolidine-3,5-dione .

  • SMILES Notation: C1=CC=C(C=C1)C2C(=O)NNC2=O\text{C1=CC=C(C=C1)C2C(=O)NNC2=O} .

  • InChIKey: LVPAFBQXTOAGDR-UHFFFAOYSA-N .

The compound’s 3D conformation reveals a slight puckering of the pyrazole ring, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent NH group .

Molecular Weight Discrepancy

Two reported molecular weights—174.16 g/mol and 176.17 g/mol —highlight inconsistencies in measurement methodologies. The higher value from PubChem may account for isotopic contributions (e.g., 13C^{13}\text{C}), whereas the lower figure likely represents the monoisotopic mass.

Synthesis and Manufacturing

Primary Synthetic Route

The most common synthesis involves the acid-catalyzed cyclization of phenylhydrazine with ethyl acetoacetate. The reaction proceeds via:

  • Condensation: Phenylhydrazine reacts with ethyl acetoacetate to form a hydrazone intermediate.

  • Cyclization: Under acidic conditions (e.g., HCl or H2SO4\text{H}_2\text{SO}_4), the hydrazone undergoes intramolecular dehydration, yielding the pyrazolidinedione core.

C6H5NHNH2+CH3COCH2COOEtH+C9H8N2O2+H2O+EtOH\text{C}_6\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{COCH}_2\text{COOEt} \xrightarrow{\text{H}^+} \text{C}_9\text{H}_8\text{N}_2\text{O}_2 + \text{H}_2\text{O} + \text{EtOH}

Physicochemical Properties

Limited data exist on the compound’s physical properties, but its chemical behavior is well-documented:

PropertyValueSource
Molecular Weight174.16 / 176.17 g/mol
SolubilityLikely polar aprotic solvents
ReactivityDiels-Alder dienophile

The absence of melting/boiling point data underscores the need for further experimental characterization.

Chemical Reactivity and Applications

Diels-Alder Reactions

The compound’s electron-deficient double bonds enable it to act as a dienophile, reacting with conjugated dienes to form six-membered cycloadducts. This reactivity is pivotal in constructing polycyclic frameworks for pharmaceuticals and materials science.

Example Reaction:

4-Ph-Pyrazolidinedione+1,3-ButadieneBicyclo[2.2.1]hex-5-ene-2,3-dione\text{4-Ph-Pyrazolidinedione} + \text{1,3-Butadiene} \rightarrow \text{Bicyclo[2.2.1]hex-5-ene-2,3-dione}

Nucleophilic Additions

The carbonyl groups at positions 3 and 5 are susceptible to nucleophilic attack, enabling functionalization with amines, alcohols, or Grignard reagents.

Industrial and Research Applications

  • Pharmaceutical Intermediates: Used in synthesizing anti-inflammatory and antimicrobial agents .

  • Polymer Chemistry: Serves as a crosslinking agent in epoxy resins.

Biological Significance

While direct biological data for 4-phenyl-3H-pyrazole-3,5(4H)-dione are scarce, structural analogs (e.g., pyrazolones) exhibit:

  • Antimicrobial Activity: Against Staphylococcus aureus and Escherichia coli .

  • Anticancer Potential: Through inhibition of kinase enzymes .

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